4-(Pent-4-YN-1-YL)morpholine
Overview
Description
4-(Pent-4-YN-1-YL)morpholine is a versatile chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, featuring a pentynyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its unique structure, which offers immense potential for research in various fields .
Mechanism of Action
Target of Action
It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula c4h9no . Morpholine and its derivatives have been found to interact with various biological targets, but the specific target for 4-Pent-4-ynyl-morpholine remains to be identified.
Mode of Action
The mode of action of 4-Pent-4-ynyl-morpholine is currently unknown due to the lack of research on this specific compound. Morpholine derivatives have been found to interact with their targets in various ways, often leading to changes in cellular processes .
Pharmacokinetics
Morpholine derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of 4-Pent-4-ynyl-morpholine would depend on these properties, which are influenced by factors such as its chemical structure and the route of administration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-YN-1-YL)morpholine typically involves the reaction of morpholine with 4-pentynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-YN-1-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alkyne group into an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Pent-4-YN-1-YL)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Pentynyl-morpholine: Similar structure but lacks the alkyne group.
4-Butynyl-morpholine: Shorter carbon chain compared to 4-(Pent-4-YN-1-YL)morpholine.
4-Hexynyl-morpholine: Longer carbon chain compared to this compound.
Uniqueness
This compound stands out due to its unique pentynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
4-pent-4-ynylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPJABSMZJSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310301 | |
Record name | 4-(4-Pentyn-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-59-8 | |
Record name | 4-(4-Pentyn-1-yl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Pentyn-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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